molecular formula C14H21Cl2F3N2 B1419595 N-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-amine dihydrochloride CAS No. 1211640-22-0

N-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-amine dihydrochloride

Cat. No.: B1419595
CAS No.: 1211640-22-0
M. Wt: 345.2 g/mol
InChI Key: YUJOJUTWMWCJHN-UHFFFAOYSA-N
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Description

N-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-amine dihydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique structural features, which include a trifluoromethyl group attached to a phenyl ring, a piperidine ring, and a methylamine group. These structural elements contribute to its distinct chemical properties and reactivity.

Mechanism of Action

Target of Action

Similar compounds have been found to interact with peripheral sensory trigeminal nerves .

Mode of Action

It’s known that similar compounds can act as antagonists to receptors such as the calcitonin gene-related peptide (cgrp) receptor . This suggests that N-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-amine dihydrochloride may interact with its targets to inhibit their function, leading to changes in cellular activity.

Biochemical Pathways

The interaction with peripheral sensory trigeminal nerves suggests that it may influence pain signaling pathways .

Result of Action

Based on its potential role as a receptor antagonist , it may lead to the inhibition of certain cellular responses, potentially influencing pain perception.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-amine dihydrochloride typically involves multiple steps. One common method includes the reaction of 3-(trifluoromethyl)benzyl chloride with N-methylpiperidine in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product. The resulting amine is then converted to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Substituted derivatives with nucleophiles replacing the trifluoromethyl group.

Scientific Research Applications

N-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of drugs targeting neurological disorders.

    Industry: Utilized in the production of high-performance polymers and materials with specific chemical properties.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzylamine: Shares the trifluoromethyl group and benzylamine structure but lacks the piperidine ring.

    N-methyl-4-(trifluoromethyl)aniline: Similar in having the trifluoromethyl group and N-methyl group but differs in the absence of the piperidine ring.

Uniqueness

N-methyl-N-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-amine dihydrochloride is unique due to its combination of a trifluoromethyl group, piperidine ring, and methylamine group. This structural arrangement imparts distinct chemical properties and biological activities, making it valuable in various research and industrial applications.

Properties

IUPAC Name

N-methyl-N-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19F3N2.2ClH/c1-19(13-5-7-18-8-6-13)10-11-3-2-4-12(9-11)14(15,16)17;;/h2-4,9,13,18H,5-8,10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUJOJUTWMWCJHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=CC=C1)C(F)(F)F)C2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Cl2F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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